N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound with a molecular formula of C20H18ClN3O5S2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties . The presence of the quinoxaline moiety, along with the chlorophenyl and sulfamoyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the quinoxaline core. This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline derivative is then subjected to further reactions to introduce the chlorophenyl and sulfamoyl groups. The final step involves the acylation of the amine group to form the acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways . The chlorophenyl and sulfamoyl groups enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C22H18ClN5O3S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[4-[[3-(3-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN5O3S/c1-14(29)24-16-9-11-18(12-10-16)32(30,31)28-22-21(25-17-6-4-5-15(23)13-17)26-19-7-2-3-8-20(19)27-22/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
FVKNGDQHVZDXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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